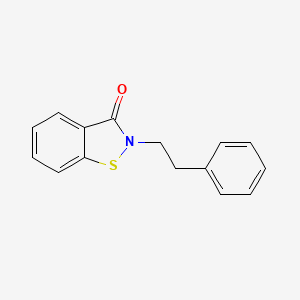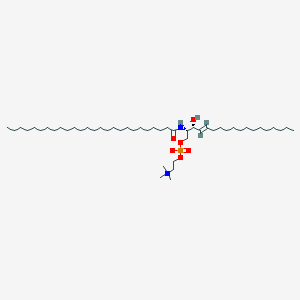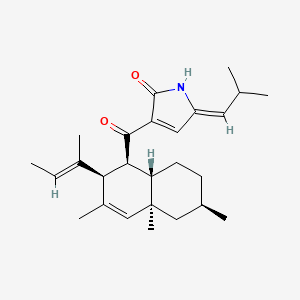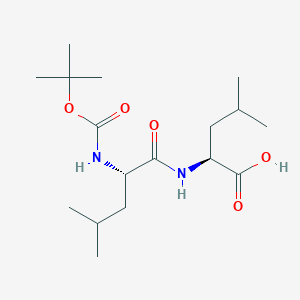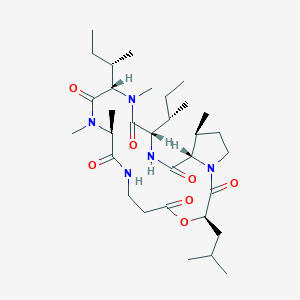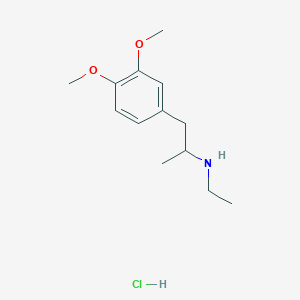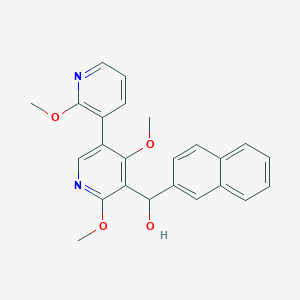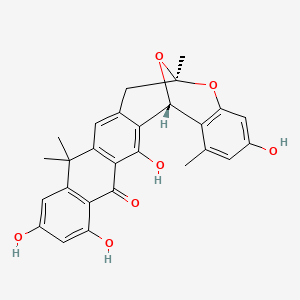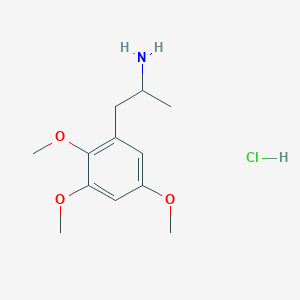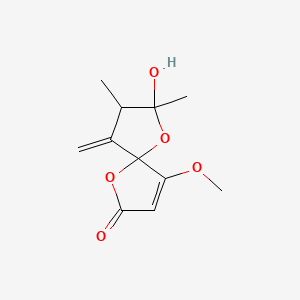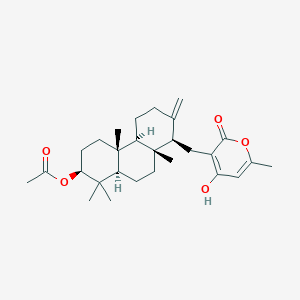
Aszonapyrone A
Overview
Description
- Its chemical structure consists of 28 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms, with a molecular weight of 456.61 g/mol.
- As a terpenoid, it falls into the category of diterpenoids.
Aszonapyrone A: is a metabolite synthesized by Aspergillus zonatus.
Mechanism of Action
Target of Action
Aszonapyrone A is a polycyclic meroditerpene that has been found to be active against multidrug-resistant Gram-positive bacteria and bacterial biofilms . .
Mode of Action
Given its activity against multidrug-resistant bacteria, it is likely that it interacts with bacterial proteins or processes that are crucial for their survival or proliferation
Biochemical Pathways
Considering its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported in the literature. These properties are crucial for understanding the bioavailability of a compound. In general, drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties .
Result of Action
This compound has been reported to exhibit activity against multidrug-resistant Gram-positive bacteria and bacterial biofilms . This suggests that the compound may lead to the death or growth inhibition of these bacteria.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Aszonapyrone A are not widely documented in the literature.
- it is worth noting that it can be isolated from Aspergillus zonatus cultures.
- Industrial production methods remain scarce due to its limited availability.
Chemical Reactions Analysis
- Aszonapyrone A likely undergoes various reactions, although detailed studies are lacking.
- Common types of reactions it might participate in include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions remain to be explored.
Scientific Research Applications
- Aszonapyrone A has garnered attention for its diverse biological activities:
- Further research may uncover additional applications.
Anticancer: It inhibits the growth of MCF-7, NCI H460, and A375-C5 cancer cells.
Antibacterial: Active against multidrug-resistant isolates of S. aureus, E. faecalis, and E. faecium, with potential use in combating bacterial infections.
Antimalarial: Exhibits activity against Plasmodium falciparum in vitro.
Comparison with Similar Compounds
- Aszonapyrone A’s uniqueness lies in its specific structure and biological activities.
- Unfortunately, I couldn’t find a comprehensive list of similar compounds, but ongoing research may reveal more insights.
Properties
IUPAC Name |
[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWJQNIIRYNONX-NEKODSHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Aszonapyrone A?
A1: this compound is a meroterpenoid primarily isolated from various fungal species, particularly within the genus Aspergillus and Neosartorya. It was first discovered in Aspergillus zonatus IFO 8817. [, ] Further research identified its presence in other species like Neosartorya fischeri, Neosartorya tatenoi, and marine-derived strains of Aspergillus fischeri. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they provide enough structural information to deduce it. Based on the structure elucidated in the research, this compound has the molecular formula C26H26O7 and a molecular weight of 450.48 g/mol.
Q3: What are the notable biological activities of this compound?
A3: this compound has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. [, ] Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and displays antibiofilm properties against these strains. [, ] Additionally, it has shown synergistic effects with existing antibiotics against multidrug-resistant Gram-positive bacteria. []
Q4: What spectroscopic techniques were used to characterize this compound?
A5: Researchers utilized a combination of spectroscopic methods to determine the structure of this compound. These methods include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] X-ray analysis was also employed to confirm the structure and absolute configuration of related compounds, providing insights into the structure of this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


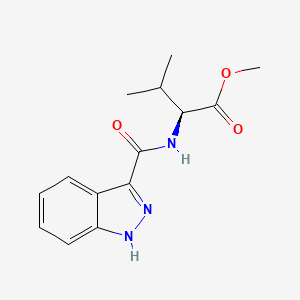
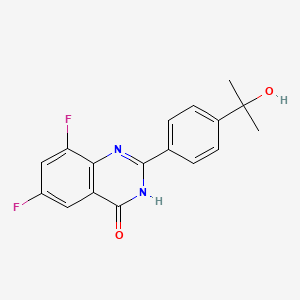
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
